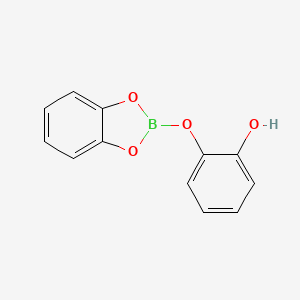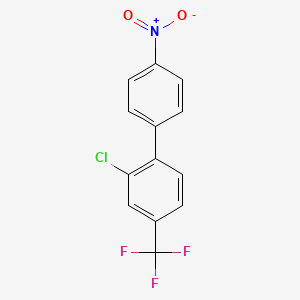
1,1'-Biphenyl, 2-chloro-4'-nitro-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with substituents including a chlorine atom, a nitro group, and a trifluoromethyl group. These substituents significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the biphenyl structure.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid), chlorinating agents (e.g., chlorine gas or thionyl chloride), and trifluoromethylating agents (e.g., trifluoromethyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxide ions) under basic conditions.
Electrophilic Aromatic Substitution: The biphenyl core can undergo further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various metabolites.
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 2,4,4’-trichloro-: This compound has three chlorine atoms instead of one, affecting its reactivity and applications.
1,1’-Biphenyl, 4-chloro-: This compound lacks the nitro and trifluoromethyl groups, making it less versatile in certain chemical reactions.
1,1’-Biphenyl, 2-chloro-:
The unique combination of substituents in 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
90791-27-8 |
|---|---|
Fórmula molecular |
C13H7ClF3NO2 |
Peso molecular |
301.65 g/mol |
Nombre IUPAC |
2-chloro-1-(4-nitrophenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO2/c14-12-7-9(13(15,16)17)3-6-11(12)8-1-4-10(5-2-8)18(19)20/h1-7H |
Clave InChI |
UIQYCKXTBIIDJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




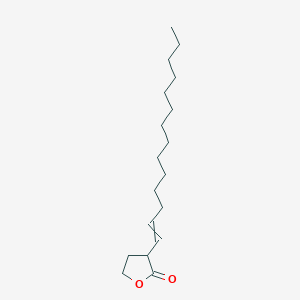

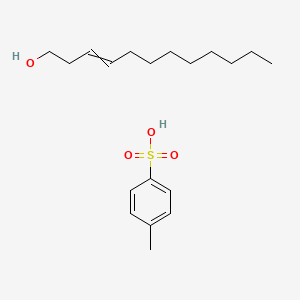
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

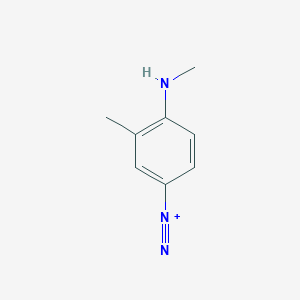
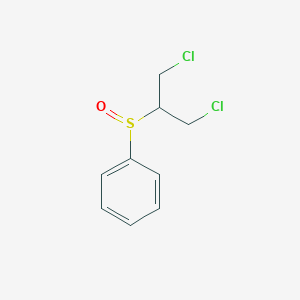
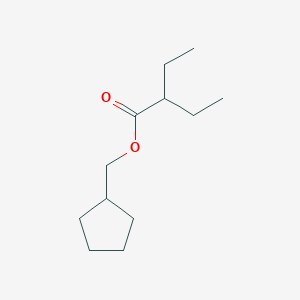
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

